Cas no 2228550-35-2 (3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine)

Technical Introduction: 3-(4-Ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine is a synthetic amine derivative featuring a substituted phenyl ring with ethoxy and methyl functional groups, along with a branched dimethylpropylamine moiety. This structure imparts unique steric and electronic properties, making it a potential intermediate in pharmaceutical or agrochemical applications. The ethoxy group enhances solubility in organic solvents, while the dimethyl substitution on the propane chain may influence metabolic stability. Its well-defined molecular architecture allows for precise modifications in drug discovery or material science. The compound’s purity and stability under standard conditions ensure consistent performance in synthetic workflows. Further research may explore its biological activity or utility in specialized chemical synthesis.
3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine structure
2228550-35-2 structure
商品名:3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine
CAS番号:2228550-35-2
MF:C14H23NO
メガワット:221.338524103165
CID:6235342
PubChem ID:165679716

3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine
    • EN300-1743812
    • 2228550-35-2
    • インチ: 1S/C14H23NO/c1-5-16-13-7-6-12(11(2)8-13)9-14(3,4)10-15/h6-8H,5,9-10,15H2,1-4H3
    • InChIKey: ZLFIOXPJRBOBEY-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C1C=CC(=C(C)C=1)CC(C)(C)CN

計算された属性

  • せいみつぶんしりょう: 221.177964357g/mol
  • どういたいしつりょう: 221.177964357g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 35.2Ų

3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1743812-0.5g
3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine
2228550-35-2
0.5g
$1056.0 2023-09-20
Enamine
EN300-1743812-0.1g
3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine
2228550-35-2
0.1g
$968.0 2023-09-20
Enamine
EN300-1743812-5.0g
3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine
2228550-35-2
5g
$3189.0 2023-06-03
Enamine
EN300-1743812-1.0g
3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine
2228550-35-2
1g
$1100.0 2023-06-03
Enamine
EN300-1743812-10.0g
3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine
2228550-35-2
10g
$4729.0 2023-06-03
Enamine
EN300-1743812-10g
3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine
2228550-35-2
10g
$4729.0 2023-09-20
Enamine
EN300-1743812-0.05g
3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine
2228550-35-2
0.05g
$924.0 2023-09-20
Enamine
EN300-1743812-2.5g
3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine
2228550-35-2
2.5g
$2155.0 2023-09-20
Enamine
EN300-1743812-1g
3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine
2228550-35-2
1g
$1100.0 2023-09-20
Enamine
EN300-1743812-0.25g
3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine
2228550-35-2
0.25g
$1012.0 2023-09-20

3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine 関連文献

3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amineに関する追加情報

Exploring the Properties and Applications of 3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine (CAS No. 2228550-35-2)

The compound 3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine (CAS No. 2228550-35-2) has garnered significant attention in recent years due to its unique chemical structure and potential applications in various industries. This aromatic amine derivative features a distinctive 4-ethoxy-2-methylphenyl group coupled with a 2,2-dimethylpropan-1-amine moiety, making it a subject of interest for researchers and industrial chemists alike. Its molecular formula and structural characteristics position it as a valuable intermediate in organic synthesis and material science.

One of the most frequently searched questions about this compound revolves around its synthesis methods and industrial applications. Recent studies highlight its role in the development of advanced materials, particularly in the field of specialty polymers and pharmaceutical intermediates. The presence of both ethoxy and methyl substituents on the phenyl ring enhances its solubility in organic solvents, a property highly valued in formulation chemistry. Researchers are also investigating its potential as a building block for bioactive molecules, given the amine functionality's versatility in medicinal chemistry.

From an environmental perspective, the degradation pathways and eco-toxicity profile of 3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine have become hot topics in green chemistry discussions. Analytical techniques such as HPLC-MS and NMR spectroscopy are commonly employed to study its behavior in various matrices. The compound's stability under different pH conditions and its photodegradation kinetics are particularly relevant for environmental risk assessment, addressing growing concerns about chemical persistence in ecosystems.

The structure-activity relationship of this amine derivative has attracted attention from computational chemists employing molecular docking studies and QSAR modeling. These in silico approaches help predict potential biological activities and optimize the molecular structure for specific applications. Recent publications suggest possible interactions with certain enzyme systems, though further experimental validation is required. This aligns with current trends in computer-aided drug design and rational compound development that dominate modern chemical research.

In material science applications, the bulky dimethyl groups and ethoxy aromatic system of CAS No. 2228550-35-2 contribute to interesting thermal stability properties. These characteristics make it a candidate for modifying polymer backbones to enhance heat resistance while maintaining processability. Industry professionals frequently search for information about its compatibility with common plastics and elastomers, reflecting the growing demand for high-performance additives in polymer engineering.

Analytical chemists have developed specialized chromatographic methods for the precise quantification of this compound in complex mixtures. The logP value and partition coefficients are critical parameters that influence method development, with many laboratories optimizing reverse-phase HPLC conditions for its analysis. These methodological developments address the need for reliable quality control protocols in industrial settings where precise measurement of intermediate compounds is essential.

The patent landscape surrounding 3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine reveals diverse applications across multiple technology sectors. Recent filings describe its use in electronic materials, particularly as a component in charge transport layers for organic electronic devices. This aligns with the current industry focus on flexible electronics and organic semiconductors, where novel aromatic amines play crucial roles in device performance.

From a regulatory standpoint, the compound's safety data and handling precautions are commonly searched topics among laboratory professionals. While not classified as hazardous under standard protocols, proper storage conditions (typically cool, dry environments under inert atmosphere) and personal protective equipment recommendations are important considerations for safe handling. These practical aspects reflect the broader chemical industry's emphasis on responsible material management and laboratory safety best practices.

Ongoing research continues to explore the derivatization potential of this amine, particularly through N-functionalization reactions. The steric hindrance provided by the geminal dimethyl groups presents both challenges and opportunities in synthetic chemistry, making it an interesting case study in selective amine modification. These investigations contribute to the fundamental understanding of steric effects in organic reactions, a perennial topic in chemical education and research.

In conclusion, 3-(4-ethoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine (CAS No. 2228550-35-2) represents a versatile chemical entity with multifaceted applications across scientific disciplines. Its unique structural features continue to inspire research in areas ranging from materials science to medicinal chemistry, while its analytical and environmental properties address contemporary concerns in chemical development. As investigation into this compound progresses, it will likely find new roles in emerging technologies, maintaining its relevance in the evolving landscape of specialty chemicals.

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